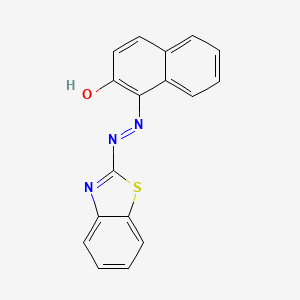
吡哆胺
描述
Pyridoxamine is one of the three natural forms of vitamin B6, alongside pyridoxine and pyridoxal. As a critical transient intermediate in the catalysis of transamination reactions by vitamin B6-dependent enzymes, pyridoxamine plays a pivotal role in various biological processes. Its significance extends beyond its role in enzymatic reactions, as it also exhibits properties that inhibit the Maillard reaction, thus generating interest in its potential as a pharmacological agent for treating complications of diabetes and other conditions where glycation and oxidative damage are implicated (Voziyan & Hudson, 2005).
Synthesis Analysis
Pyridoxamine synthesis has been a subject of interest due to its pharmacological potential. One novel approach to its synthesis involves the development of multifunctional AGE (Advanced Glycation End-products) and ALE (Advanced Lipoxidation End-products) inhibitors, such as 6-dimethylaminopyridoxamine (dmaPM). This compound enhances the radical trapping ability of pyridoxamine's phenolic group, showing improved efficacy in preventing intermolecular protein cross-linking compared to pyridoxamine itself in ribose glycation studies (Culbertson, Enright, & Ingold, 2003).
Molecular Structure Analysis
The molecular structure of pyridoxamine allows it to effectively inhibit the formation of AGEs and ALEs. This action is attributed to its ability to react with intermediates in lipid autoxidation, as evidenced by the identification of reaction products in vitro and in the urine of diabetic and obese rats. Such interactions underline pyridoxamine's mechanism of action, similar to that of AGE-breakers, by reacting with dicarbonyl intermediates in AGE/ALE formation (Metz, Alderson, Thorpe, & Baynes, 2003).
Chemical Reactions and Properties
Pyridoxamine demonstrates remarkable chemical properties, including the inhibition of chemical modifications of proteins by carbonyls in diabetic conditions. It inhibits the formation of methylglyoxal-derived AGEs and reduces levels of methylglyoxal in red blood cells and plasma, thus preventing the formation of various glycation end products. This action suggests its potential for reducing oxidative stress and AGE formation through direct interaction with reactive carbonyl species (Nagaraj, Sarkar, Mally, Biemel, Lederer, & Padayatti, 2002).
Physical Properties Analysis
The study of pyridoxamine's physical properties is crucial for understanding its behavior and stability under various conditions. While specific studies focusing solely on the physical properties of pyridoxamine in this selection were not highlighted, its solubility, stability, and interaction with other compounds, such as during the inhibition of glycation processes, are intrinsic to its physical characteristics and play a key role in its biological efficacy and potential as a therapeutic agent.
Chemical Properties Analysis
Pyridoxamine's chemical properties, particularly its reactivity with dicarbonyl compounds and its radical trapping abilities, make it a potent inhibitor of AGE and ALE formation. Its effectiveness extends to the protection of proteins from functional damage by reactive carbonyl species, further emphasizing its therapeutic potential. The multifunctional nature of pyridoxamine, including its ability to scavenge toxic carbonyl products and trap reactive oxygen species, underscores its versatility as a pharmaceutical compound (Voziyan & Hudson, 2005).
科学研究应用
抑制晚期糖基化终产物 (AGEs) 形成 {svg_1}
吡哆胺是维生素 B6 的天然形式之一,已知是有效抑制 AGEs 形成的物质,而 AGEs 与多种人类疾病密切相关 {svg_2}. 它与催化蛋白质糖基化级联反应后期发生的氧化反应的金属离子形成稳定的络合物 {svg_3}. 它还与蛋白质糖基化副产物中生成的活性羰基化合物反应,从而阻止蛋白质进一步损伤 {svg_4}.
抗氧化活性 {svg_5}
吡哆胺对三种以氧为中心的自由基(•OOH、•OOCH3 和 •OCH3)表现出主要的抗氧化活性,这可能在蛋白质糖基化抑制的背景下起着至关重要的作用 {svg_6}. 在生理 pH 值下,吡哆胺可以在水性和脂质介质中捕获 •OCH3 自由基,速率常数在扩散极限内 {svg_7}.
心血管保护作用 {svg_8} {svg_9}
已发现吡哆胺具有心血管保护作用。 在一项研究中,研究人员调查了吡哆胺对阿霉素诱导的心脏毒性的影响,结果发现吡哆胺显著减轻了阿霉素诱导的左心室射血分数降低 {svg_10}. 它还降低了左心室收缩末期容积的增加 {svg_11}.
抗肿瘤效果 {svg_12}
在同一研究中,吡哆胺并未影响阿霉素对大鼠乳腺癌细胞的抗肿瘤作用 {svg_13}. 这表明吡哆胺可以与阿霉素联合用于癌症治疗,而不会影响阿霉素的抗肿瘤效果 {svg_14}.
未来方向
: Kahoun, D., Fojtíková, P., Vácha, F., Čížková, M., Vodička, R., Nováková, E., … & Hypša, V. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some of its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Link : Frontiers. (2023). Comprehensive analysis of metabolomics on flesh quality of… Link : Biorxiv. (2021). Development and validation of an LC-MS/MS method for… Link
作用机制
Target of Action
Pyridoxamine, a form of vitamin B6, primarily targets various biological systems within the body, playing a crucial role in their normal functioning . It is converted to pyridoxal 5’-phosphate in the body, an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Mode of Action
Pyridoxamine interacts with its targets by forming stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .
Biochemical Pathways
Pyridoxamine is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . It also plays a role in the transamination, decarboxylation, racemization, and eliminations or replacements at the β or γ carbons of amino acids .
Result of Action
The action of pyridoxamine results in the prevention of protein damage caused by glycation . It inhibits the formation of advanced glycation end products (AGEs), which are associated with medical complications of diabetes . It also inhibits the formation of advanced lipoxidation end products during lipid peroxidation reactions .
Action Environment
The action, efficacy, and stability of pyridoxamine can be influenced by various environmental factors. For instance, it has been found to be more effective at protecting from ionizing radiation-induced gastrointestinal epithelial apoptosis than amifostine, the only radioprotector currently FDA-approved, due to pyridoxamine’s reactive oxygen species and reactive carbonyl species scavenging profile .
属性
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMQXZHNVQTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046929 | |
| Record name | Pyridoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
815 mg/mL | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
85-87-0 | |
| Record name | Pyridoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, pyridoxamine can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].
ANone:
- Spectroscopic Data: Pyridoxamine exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].
A: While primarily known for its AGE-inhibitory activity, pyridoxamine can act as a catalyst in certain reactions. For instance, pyridoxamine-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of pyridoxamine derivatives in biomimetic synthesis.
A: Yes, computational methods have been employed to study the interactions of pyridoxamine with carbohydrates []. These studies have helped elucidate the mechanism by which pyridoxamine scavenges reactive carbonyl species, providing insights for further development of pyridoxamine-based therapeutics.
A: Pyridoxamine is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].
A: Research indicates that pyridoxamine exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].
A: Numerous studies demonstrate the efficacy of pyridoxamine in various experimental models. In vitro, pyridoxamine has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.
ANone: The provided research does not mention any specific resistance mechanisms developing against pyridoxamine.
A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for pyridoxamine's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.
ANone: Various analytical techniques are employed to characterize and quantify pyridoxamine and its metabolites. These include:
- High-performance liquid chromatography (HPLC) for separating and quantifying pyridoxamine and its metabolites in biological samples [, ].
- UV-Vis Spectroscopy for monitoring reaction kinetics and identifying pyridoxamine derivatives [].
- ELISA for quantifying specific proteins and biomarkers related to pyridoxamine's mechanism of action [, , ].
- Mass Spectrometry for identifying and characterizing pyridoxamine reaction products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





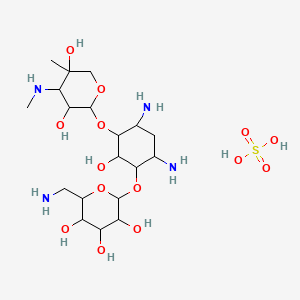

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)


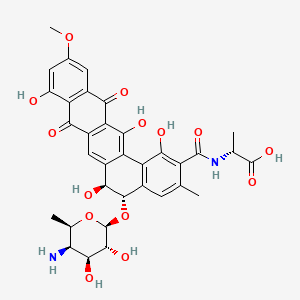
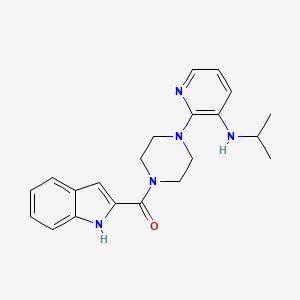
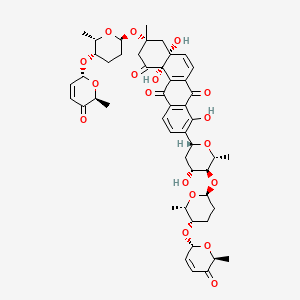
![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)
